molecular formula C23H39NO4 B12324478 Perhexiline maleate salt

Perhexiline maleate salt

Katalognummer: B12324478
Molekulargewicht: 393.6 g/mol
InChI-Schlüssel: JDZOTSLZMQDFLG-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Perhexiline maleate salt can be synthesized through various synthetic routes. One common method involves the reaction of 2,2-dicyclohexylethylamine with piperidine under specific conditions to form the desired compound. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing by-products .

Analyse Chemischer Reaktionen

Perhexiline maleate salt undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can occur with various nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Perhexiline maleate salt has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: It has been studied for its effects on cellular metabolism and mitochondrial function.

    Medicine: It is primarily used to treat angina pectoris and has shown potential in treating other cardiovascular conditions.

    Industry: It is used in the development of new pharmaceuticals and therapeutic agents

Wirkmechanismus

Perhexiline maleate salt exerts its effects by binding to the mitochondrial enzyme carnitine palmitoyltransferase-1 and carnitine palmitoyltransferase-2. This binding inhibits the enzymes, shifting myocardial substrate utilization from long-chain fatty acids to carbohydrates. This shift results in increased glucose and lactate utilization, enhancing oxygen efficiency during myocardial ischemia .

Vergleich Mit ähnlichen Verbindungen

Perhexiline maleate salt is unique in its ability to inhibit both carnitine palmitoyltransferase-1 and carnitine palmitoyltransferase-2. Similar compounds include:

This compound stands out due to its dual inhibition of carnitine palmitoyltransferase-1 and carnitine palmitoyltransferase-2, making it a valuable therapeutic agent for specific patient populations.

Eigenschaften

Molekularformel

C23H39NO4

Molekulargewicht

393.6 g/mol

IUPAC-Name

(E)-but-2-enedioic acid;2-(2,2-dicyclohexylethyl)piperidine

InChI

InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI-Schlüssel

JDZOTSLZMQDFLG-WLHGVMLRSA-N

Isomerische SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=C/C(=O)O)\C(=O)O

Kanonische SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.